REACTION_SMILES
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[C:1]1(=[O:11])[CH2:2][C:3](=[O:10])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[CH2:12]1[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1.[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[n:18]1[cH:19][cH:20][c:21]([CH:24]=[O:25])[cH:22][cH:23]1>>[C:1]1(=[O:11])[C:2](=[CH:24][c:21]2[cH:20][cH:19][n:18][cH:23][cH:22]2)[C:3](=[O:10])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccncc1
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Name
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Type
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product
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Smiles
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O=C1C(=Cc2ccncc2)C(=O)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |